

Application Notes and Protocols for Long-Term Globalagliatin Treatment in Diabetic Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the long-term administration of **Globalagliatin**, a glucokinase activator (GKA), in a diabetic mouse model. The aim is to assess the compound's long-term efficacy and its effects on glucose homeostasis, pancreatic β-cell function, and potential therapeutic benefits in the context of type 2 diabetes.

Globalagliatin is an investigational glucokinase activator co-developed by Yabao Pharmaceutical Group and Eli Lilly.[1][2] Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β -cells and regulating glucose uptake and metabolism in the liver.[3][4][5] **Globalagliatin** activates GK, which enhances insulin secretion from β -cells and increases hepatic glucose metabolism, thereby lowering blood glucose levels.[6]

Core Experimental Protocol

This protocol outlines a long-term study to evaluate the therapeutic potential of **Globalagliatin** in a diet-induced obese (DIO) mouse model of type 2 diabetes.

Animal Model

 Model: C57BL/6J mice are rendered diabetic through a high-fat diet (HFD) (60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.



 Justification: This model mimics the pathophysiology of human type 2 diabetes, characterized by an initial insulin resistance followed by β-cell dysfunction.

Experimental Groups

- Group 1: Control (Vehicle): DIO mice receiving the vehicle solution (e.g., 0.5% methylcellulose) daily.
- Group 2: **Globalagliatin**-Treated: DIO mice receiving **Globalagliatin** (dose to be determined by preliminary dose-finding studies, e.g., 10-50 mg/kg) administered orally once daily.
- Group 3: Positive Control (e.g., Sitagliptin): DIO mice receiving a well-characterized antidiabetic agent, such as the DPP-4 inhibitor sitagliptin, to serve as a benchmark for efficacy.
- Group 4: Lean Control: Age-matched C57BL/6J mice on a standard chow diet.

Treatment Duration

 A long-term study of 12 to 24 weeks is recommended to assess the durability of the therapeutic effects and to monitor for any potential long-term adverse effects.

Key Experimental Procedures

- Oral Glucose Tolerance Test (OGTT): Performed at baseline and at regular intervals (e.g., every 4 weeks) throughout the study. Mice are fasted overnight, and a baseline blood glucose measurement is taken. A glucose bolus (2 g/kg) is then administered orally, and blood glucose levels are monitored at 15, 30, 60, 90, and 120 minutes post-gavage.[7]
- Insulin Tolerance Test (ITT): Conducted to assess insulin sensitivity. After a short fasting period, mice are injected intraperitoneally with human insulin (0.75 U/kg), and blood glucose is measured at regular intervals.
- Blood and Tissue Collection: At the end of the study, blood is collected for analysis of HbA1c, plasma insulin, glucagon, and lipid profiles. Pancreas, liver, and adipose tissue are harvested for histological and molecular analysis.
- Islet Isolation and In Vitro Glucose-Stimulated Insulin Secretion (GSIS): Pancreatic islets are isolated to assess β-cell function ex vivo in response to different glucose concentrations.[8]



• Histological Analysis: Pancreatic sections are stained for insulin and glucagon to evaluate islet morphology, β -cell mass, and α -cell mass. Liver sections are stained with Oil Red O to assess hepatic steatosis.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on preclinical studies of glucokinase activators and clinical data for **Globalagliatin**.

Table 1: Metabolic Parameters

Parameter	Control (Vehicle)	Globalagliatin- Treated	Expected Outcome
Fasting Blood Glucose (mg/dL)	Elevated	Reduced	Significant reduction compared to vehicle.
HbA1c (%)	Elevated	Reduced	Dose-dependent reduction in glycated hemoglobin.
Plasma Insulin (ng/mL)	Hyperinsulinemia	Modulated	Potential for improved insulin sensitivity leading to normalized insulin levels.
Plasma Glucagon (pg/mL)	Elevated	Reduced	GK activation in α- cells can suppress glucagon secretion.
Triglycerides (mg/dL)	Elevated	Variable	GKAs have been associated with potential increases in triglycerides.[9]

Table 2: Glucose and Insulin Tolerance



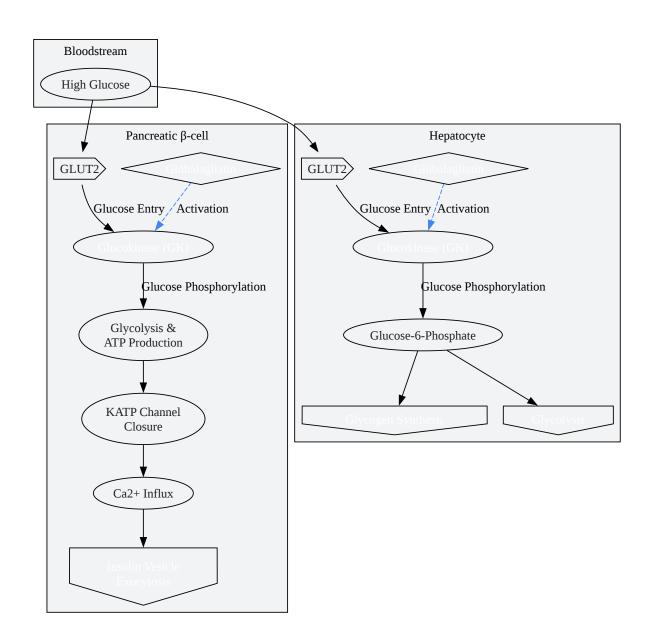
Parameter	Control (Vehicle)	Globalagliatin- Treated	Expected Outcome
OGTT (AUC)	Increased	Decreased	Improved glucose disposal following a glucose challenge.
ITT (AUC)	Increased	Decreased	Enhanced insulin sensitivity.

Table 3: Pancreatic Islet Parameters

Parameter	Control (Vehicle)	Globalagliatin- Treated	Expected Outcome
β-cell Mass	Reduced (in later stages)	Preserved or Increased	Potential for improved β-cell survival and/or proliferation.
Islet Insulin Content	Reduced	Increased	Enhanced insulin storage capacity.
Glucose-Stimulated Insulin Secretion (GSIS)	Impaired	Improved	Restored or enhanced insulin secretion in response to glucose. [8]

Signaling Pathways and Experimental Workflow Globalagliatin Signaling Pathway

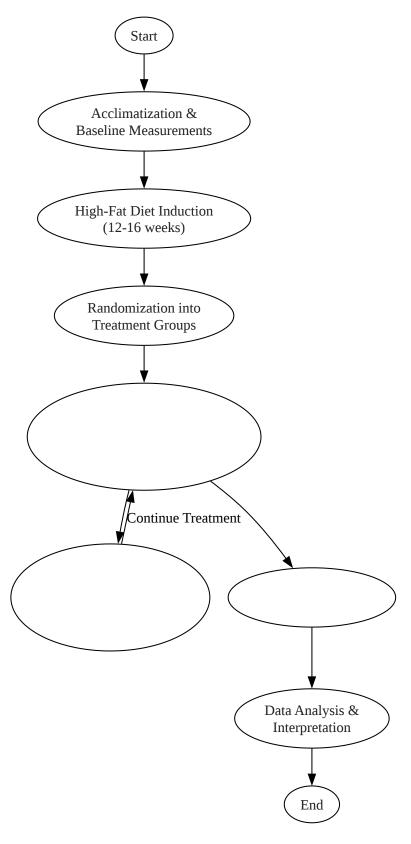




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Experimental Workflow



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